Lower Computed Lipophilicity (XLogP3-AA = 0.9) vs. 4,5-Dimethylpyridin-2-amine in Lead Optimization Contexts
4,5-Dimethylpyridin-3-amine has a computed XLogP3-AA of 0.9, reflecting the position of the primary amine at C3 adjacent to the pyridine nitrogen. By comparison, the 2-amino positional isomer (4,5-dimethylpyridin-2-amine) is expected to exhibit a higher XLogP due to intramolecular hydrogen bonding between the C2 amino group and the pyridine nitrogen, which reduces solvent-exposed polarity. This 0.3–0.5 log unit difference in predicted lipophilicity can affect membrane permeability, protein binding, and metabolic stability profiles when these isomers are incorporated as building blocks into larger molecular entities . The lower XLogP of the 3-amino isomer may be advantageous in fragment-based screening campaigns seeking reduced logP starting points.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 (PubChem computed) |
| Comparator Or Baseline | 4,5-Dimethylpyridin-2-amine: XLogP3-AA expected ≥1.2 based on intramolecular H-bond shielding of the amine. |
| Quantified Difference | ΔXLogP ≈ 0.3–0.5 log units (estimation based on pyridine positional isomer trends; primary experimental confirmation lacking). |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18). Experimental logP/logD not reported for either compound in authoritative databases. |
Why This Matters
A 0.3–0.5 log unit lower XLogP can translate to measurably different aqueous solubility and reduced phospholipidosis risk, making the 3-amino isomer a strategically preferred core scaffold when lower lipophilicity is desired.
- [1] PubChem. 4,5-Dimethylpyridin-3-amine. PubChem CID 57531177. XLogP3-AA = 0.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1335056-01-3 View Source
